REACTION_CXSMILES
|
[BH4-].[Li+].C[O:4][C:5](=O)[CH2:6][CH:7]([C:10]1[CH:15]=[CH:14][C:13]([Br:16])=[CH:12][C:11]=1[CH3:17])[C:8]#[N:9].OS([O-])(=O)=O.[K+].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([CH:7]([CH2:6][CH2:5][OH:4])[C:8]#[N:9])=[C:11]([CH3:17])[CH:12]=1 |f:0.1,3.4.5.6.7|
|
Name
|
|
Quantity
|
4.99 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
3-(4-bromo-2-methyl-phenyl)-3-cyano-propionic acid methyl ester
|
Quantity
|
43.08 g
|
Type
|
reactant
|
Smiles
|
COC(CC(C#N)C1=C(C=C(C=C1)Br)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
KHSO4 Na2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+].[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (hexane/EtOAc, 7/3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(C#N)CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |